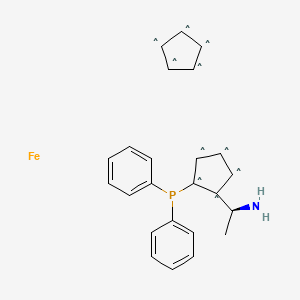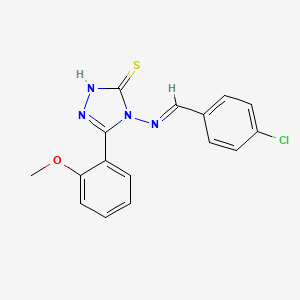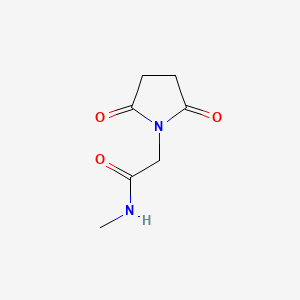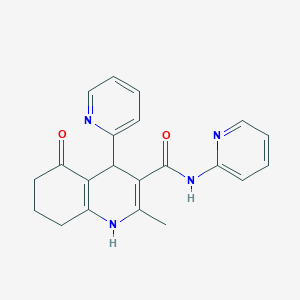![molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
1-Methyluric Acid-[13C4,15N3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyluric Acid-[13C4,15N3] is a labeled compound used in various scientific research applications. It is a derivative of uric acid, specifically methylated at the 1-position, and isotopically labeled with carbon-13 and nitrogen-15. This compound is often used as a tracer in metabolic studies and for the investigation of biochemical pathways involving purines.
Métodos De Preparación
The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the incorporation of isotopically labeled precursors into the uric acid structureThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Análisis De Reacciones Químicas
1-Methyluric Acid-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Methyluric Acid-[13C4,15N3] into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
1-Methyluric Acid-[13C4,15N3] is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving purine metabolism and the investigation of biochemical pathways.
Biology: Helps in understanding the metabolic fate of purines and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs that involve purine derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for purine-based products
Mecanismo De Acción
The mechanism of action of 1-Methyluric Acid-[13C4,15N3] involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. It targets specific enzymes involved in purine metabolism, such as xanthine oxidase and uricase. By tracing the labeled isotopes, researchers can study the molecular pathways and interactions of purines within the body .
Comparación Con Compuestos Similares
1-Methyluric Acid-[13C4,15N3] can be compared with other similar compounds such as:
3-Methyluric Acid-2,4,5,6-13C4, 1,3,9-15N3: Another isotopically labeled uric acid derivative used in similar research applications.
1,7-Dimethyluric Acid: A methylated uric acid derivative with different methylation positions, used in studies of caffeine metabolism.
7-Methyluric Acid: A compound with methylation at the 7-position, used in various biochemical studies.
These comparisons highlight the uniqueness of 1-Methyluric Acid-[13C4,15N3] in terms of its specific labeling and methylation, making it a valuable tool in metabolic and biochemical research.
Propiedades
Fórmula molecular |
C6H6N4O3 |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
Clave InChI |
QFDRTQONISXGJA-BYSJPOJGSA-N |
SMILES isomérico |
C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O |
SMILES canónico |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)



![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


